molecular formula C13H18O B14462248 4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one CAS No. 71280-38-1

4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one

Cat. No.: B14462248
CAS No.: 71280-38-1
M. Wt: 190.28 g/mol
InChI Key: CNFCTAGBKZKUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound with a complex structure that includes a hexahydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a hexahydronaphthalene derivative with prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one: shares similarities with other hexahydronaphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and the presence of the prop-2-en-1-yl group. This configuration may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

71280-38-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4a-prop-2-enyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C13H18O/c1-2-7-13-8-4-3-5-11(13)10-12(14)6-9-13/h2,10H,1,3-9H2

InChI Key

CNFCTAGBKZKUEB-UHFFFAOYSA-N

Canonical SMILES

C=CCC12CCCCC1=CC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.